

Siguazodan Pharmacological & Chemical Profile

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Compound Focus: Siguazodan

CAS No.: 115344-47-3

Cat. No.: S543181

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This table consolidates key data on the compound's activity and properties.

Property	Description / Value
Primary Target	Selective Phosphodiesterase III (PDE3) inhibitor [1] [2] [3]
IC ₅₀ (PDE3)	117 nM (0.117 μM) [2] [4]
EC ₅₀ (cAMP accumulation in platelets)	18.88 μM [2]
Reported Effects	Inotropic, vasodilator, and anti-platelet actions [1] [2] [3]
Chemical Formula	C ₁₄ H ₁₆ N ₆ O [2] [3] [4]
Molecular Weight	284.32 g/mol [2] [3] [4]
CAS Number	115344-47-3 [2] [3] [4]

Siguazodan Experimental Data

This table summarizes specific experimental findings from the literature.

Experimental Context	Key Finding	Potential Implication for Research
Human Platelets (in PRP)	Inhibits U46619-induced aggregation more potently than ADP- or collagen-induced aggregation [1].	Anti-platelet effect is agonist-dependent; choice of agonist is critical for experimental outcome.
Human Platelets (Washed)	Increases cAMP levels and reduces cytoplasmic free calcium ($[Ca^{2+}]_i$) [1].	Confirms mechanism of action via cAMP elevation and calcium modulation.
Combination with PDE4 Inhibitor	Synergizes with PDE4 inhibitors to block antigen-induced bronchospasm in cell models [3].	Suggests potential for enhanced effect in combination therapy; PDE4 activity may compensate in some systems.
Vascular Reactivity (Rat Model)	Produced only weak relaxation in cerebral blood vessels in one study, unlike PDE4 inhibitors [5].	Vasodilatory effects may be tissue- or vascular-bed-specific.

Troubleshooting Common Experimental Issues

Based on the profile above, here are some specific issues you might encounter and how to address them.

Issue 1: Unexpectedly Weak Anti-Aggregatory or Vasodilatory Effect

- **Agonist Dependence:** The anti-platelet effect of **Siguazodan** is most potent against U46619 (a thromboxane A2 mimetic)-induced aggregation. It is less effective against ADP- or collagen-induced aggregation [1]. Always verify the agonist used in your assay.
- **Cell/Tissue Specificity:** PDE expression profiles vary significantly between tissues and cell types [6]. The vasodilatory response to PDE3 inhibition in one vascular bed (e.g., retinal) can be weak compared to PDE4 inhibition, while being strong in others [5]. Confirm the relevance of the PDE3 pathway in your specific experimental model.
- **Check for Compensatory Pathways:** In some systems, inhibiting one PDE family (e.g., PDE3) may not be sufficient to elevate cAMP if other major cAMP-hydrolyzing families (like PDE4) are active and compensating [7]. Consider testing a combination of selective inhibitors to probe for this effect.

Issue 2: Inconsistent Results in Cell-Based Assays

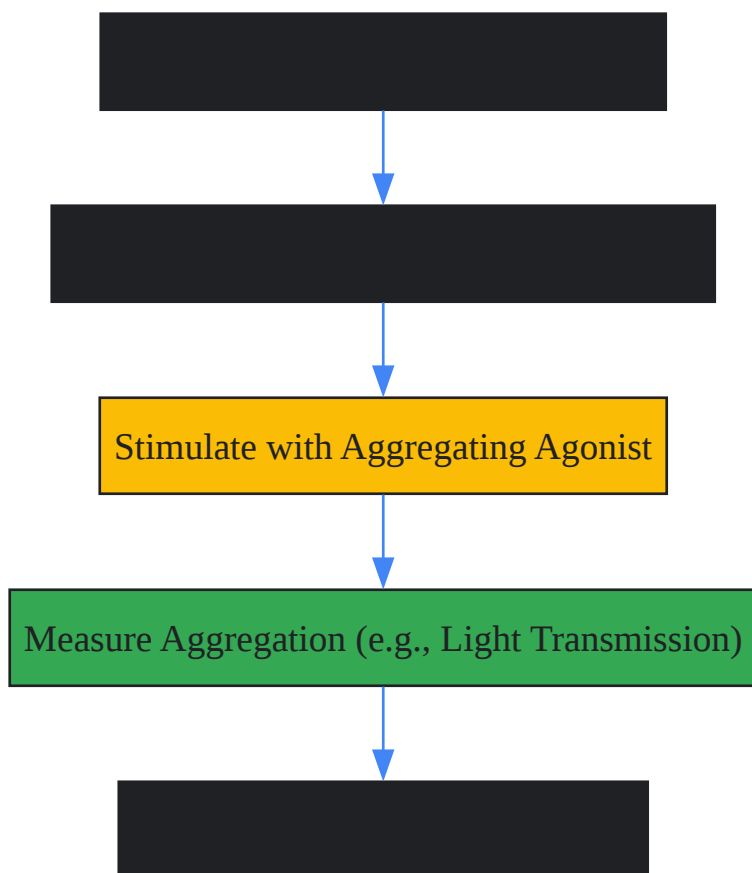
- **cAMP Measurement Challenges:** The effect of **Siguazodan** on global cAMP levels can be modulated by other signaling molecules. For instance, ADP was shown to decrease the ability of **Siguazodan** to raise cAMP in platelets [1]. Be aware of the complex signaling environment in your cellular model.
- **Consider Compartmentalization:** cAMP signaling is highly compartmentalized within cells, with different PDEs localized to specific microdomains by scaffolding proteins [6]. A global measurement of cAMP might not reflect the changes in the specific compartment relevant to your measured outcome. Using targeted biosensors could provide more precise data.

Issue 3: Different IC₅₀ Values Reported

- **Assay System Variance:** The **IC₅₀ of 117 nM** is typically measured against the purified PDE3 enzyme [2]. The **EC₅₀ of 18.88 μM** for cAMP accumulation in intact platelets is much higher because it reflects cell permeability, intracellular metabolism, and the activity of other proteins in the cAMP pathway [2]. This discrepancy is normal; use the value relevant to your experimental context (enzyme vs. cellular assay).

Experimental Protocol: Assessing Anti-Platelet Activity

Below is a generalized workflow for evaluating **Siguazodan**'s effect on platelet aggregation, based on the methodology from the search results [1].



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Key Methodological Details:

- **Agonist Selection:** To observe the most potent effect, use **U46619** (a thromboxane A2 mimetic) as the aggregating agent. Compare with ADP and collagen to demonstrate the agonist-dependent response [1].
- **Control:** Treatment of PRP with aspirin does not affect **Siguazodan**'s potency, indicating its action is independent of cyclooxygenase-1 [1].
- **Mechanistic Follow-up:** In washed platelets, you can directly measure the increase in cyclic AMP levels and the concomitant reduction in cytoplasmic free calcium ($[Ca^{2+}]_i$) to confirm the downstream mechanism [1].

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